1-(3-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S2/c1-18-13(5-6-19-10-13)9-15-20(16,17)8-11-3-2-4-12(14)7-11/h2-4,7,15H,5-6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNAVFMUAJNTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE typically involves multiple steps, including the formation of the chlorophenyl group, the methoxytetrahydrothiophenyl group, and the methanesulfonamide group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(3-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Scientific Research Applications
This compound has potential applications in several areas of scientific research, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying specific biochemical pathways or as a potential therapeutic agent. In medicine, it could be investigated for its pharmacological properties and potential use in drug development. In industry, it may be utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in a biological context, the compound may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide
- Structure : A phthalimide derivative with a 3-chlorophenyl substituent (Fig. 1, ).
- Key Differences :
- Functional Implications :
- The imide group enables high thermal stability, making it suitable for industrial applications, whereas the target compound’s sulfonamide and thiolane groups may prioritize bioactivity or solubility.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structure : Features a pyrazole core with a 3-chlorophenylsulfanyl substituent and trifluoromethyl group ().
- Key Differences :
- Replaces the sulfonamide with a sulfanyl (S–) linkage and incorporates a trifluoromethyl group, enhancing lipophilicity.
- The aldehyde group at position 4 may confer reactivity distinct from the target compound’s methoxythiolan group.
- Functional Implications :
N-(3-(Dimethylamino)propyl)tridecafluorohexanesulfonamide Monohydrochloride
- Structure: A fluorinated sulfonamide with a dimethylaminopropyl side chain ().
- Key Differences: Contains a highly fluorinated alkyl chain, increasing hydrophobicity and chemical inertness. The dimethylaminopropyl group may confer cationic character under physiological conditions, unlike the neutral thiolan-methyl group in the target compound.
Structural and Functional Analysis Table
Research Findings and Limitations
- Structural Insights :
- Gaps in Evidence: No direct pharmacological or synthetic data for the target compound are provided, limiting mechanistic comparisons.
Biological Activity
1-(3-Chlorophenyl)-N-[(3-Methoxythiolan-3-yl)methyl]methanesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's structure suggests possible interactions with various biological targets, making it a subject of interest in drug discovery.
- Molecular Formula : C₁₃H₁₄ClN₃O₂S
- Molecular Weight : 301.78 g/mol
- InChIKey : ZIHIUFZFPMILIG-VMPREFPWSA-N
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways. Sulfonamides generally act by mimicking p-aminobenzoic acid (PABA), thus inhibiting the bacterial synthesis of folic acid. This mechanism can be extrapolated to understand the potential effects of this compound in various biological systems.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis. For instance, studies have shown that sulfonamide derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
Recent studies have indicated that sulfonamide derivatives can also exhibit anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various tissues.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that a related sulfonamide derivative reduced inflammation markers in a mouse model of arthritis, suggesting potential therapeutic applications for inflammatory diseases.
Anticancer Activity
Emerging evidence suggests that certain sulfonamides can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell survival.
- Research Findings :
- A study demonstrated that a structurally similar sulfonamide compound inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.
- Another study highlighted its potential to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential and safety of this compound. Preliminary data suggest:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in body tissues.
- Metabolism : Primarily metabolized by hepatic enzymes.
- Excretion : Excreted mainly via urine as metabolites.
Toxicological studies indicate a favorable safety profile at therapeutic doses; however, further studies are required to fully elucidate the long-term effects and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
